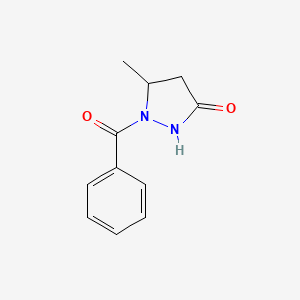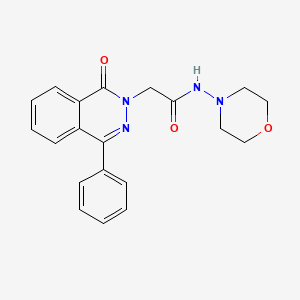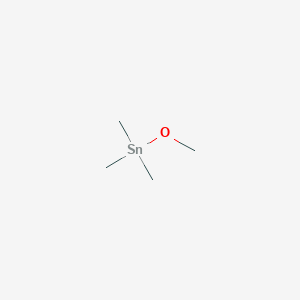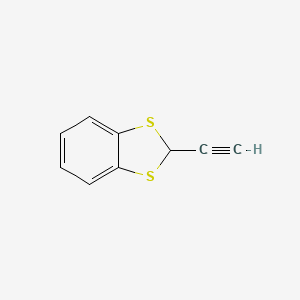
5-Methyloctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyloctadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a methyl-substituted octadecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. This compound is known for its relatively high molecular weight and its presence in various natural and synthetic contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctadecane can be achieved through several methods. One common approach involves the alkylation of octadecane with a methylating agent. This reaction typically requires a catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to add hydrogen atoms to the unsaturated bonds, resulting in the formation of the desired alkane.
化学反応の分析
Types of Reactions
5-Methyloctadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions, typically involving the removal of hydrogen atoms.
Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes with fewer hydrogen atoms.
Substitution: Halogenated alkanes.
科学的研究の応用
5-Methyloctadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research into its potential as a component in drug delivery systems is ongoing, particularly in the context of hydrophobic drug carriers.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
作用機序
The mechanism of action of 5-Methyloctadecane is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and other molecular targets. In industrial applications, its mechanism of action is related to its ability to reduce friction and wear in mechanical systems.
類似化合物との比較
Similar Compounds
Octadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methyloctadecane: Another branched alkane with the methyl group located at the second carbon atom.
3-Methyloctadecane: Similar to 5-Methyloctadecane but with the methyl group at the third carbon atom.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This positional isomerism can result in different interactions with other molecules and materials, making it distinct from its structural isomers.
特性
CAS番号 |
25117-35-5 |
|---|---|
分子式 |
C19H40 |
分子量 |
268.5 g/mol |
IUPAC名 |
5-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h19H,4-18H2,1-3H3 |
InChIキー |
FRVYSTFGTANOHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)





![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)

![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)


![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)
